molecular formula C22H23N3O4S B2643270 4-(pyrrolidin-1-ylsulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide CAS No. 946210-27-1

4-(pyrrolidin-1-ylsulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide

Cat. No.: B2643270
CAS No.: 946210-27-1
M. Wt: 425.5
InChI Key: CTUPIGLEPSECSM-UHFFFAOYSA-N
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Description

The compound 4-(pyrrolidin-1-ylsulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide features a benzamide core with two distinct substituents:

  • A pyrrolidin-1-ylsulfonyl group at the 4-position of the benzene ring, introducing a sulfonamide moiety with a pyrrolidine ring.
  • An N-((5-(p-tolyl)isoxazol-3-yl)methyl) group, where a methylene linker connects the benzamide nitrogen to a 5-(p-tolyl)-substituted isoxazole heterocycle.

This architecture combines sulfonamide (common in enzyme inhibitors and antimicrobial agents) and isoxazole (known for metabolic stability and hydrogen-bonding capacity) functionalities.

Properties

IUPAC Name

N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-16-4-6-17(7-5-16)21-14-19(24-29-21)15-23-22(26)18-8-10-20(11-9-18)30(27,28)25-12-2-3-13-25/h4-11,14H,2-3,12-13,15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUPIGLEPSECSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyrrolidin-1-ylsulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Pyrrolidine Group: The pyrrolidine ring can be introduced through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with a sulfonyl chloride.

    Coupling Reactions: The final coupling of the isoxazole and pyrrolidine derivatives with a benzamide precursor can be achieved using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce sulfide analogs.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research has indicated that compounds similar to 4-(pyrrolidin-1-ylsulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide exhibit significant antimicrobial activity. For instance, derivatives containing sulfonamide groups have been synthesized and tested against various pathogens, showing efficacy against both bacterial and fungal strains. These findings suggest that the compound may possess similar antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains .

Anti-Cancer Potential
The compound's structural features may also contribute to its anti-cancer properties. Studies on related compounds have demonstrated their ability to inhibit key enzymes involved in cancer cell proliferation. For example, some derivatives were evaluated for their cytotoxic effects on lung cancer cell lines, showing promising inhibition rates against specific targets such as the epidermal growth factor receptor (EGFR) . This positions 4-(pyrrolidin-1-ylsulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide as a potential lead compound in cancer therapy.

Synthesis and Derivatives

The synthesis of 4-(pyrrolidin-1-ylsulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

  • Formation of the Isoxazole Ring : This is achieved through cyclization reactions involving p-tolyl derivatives.
  • Sulfonation : The introduction of the pyrrolidine sulfonamide moiety is crucial for enhancing the biological activity.
  • Final Coupling : The benzamide structure is formed by coupling the isoxazole with the sulfonamide derivative.

The efficiency of these synthetic routes can vary, but optimization can lead to high yields of the target compound .

Therapeutic Applications

Given its biological activities, 4-(pyrrolidin-1-ylsulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide holds promise in several therapeutic areas:

Therapeutic Area Potential Application Mechanism of Action
AntimicrobialTreatment of bacterial and fungal infectionsInhibition of microbial growth
OncologyTargeting cancer cell proliferationEGFR inhibition and apoptosis induction
Anti-inflammatoryModulation of inflammatory pathwaysCOX-II inhibition

Case Studies and Research Findings

Several studies have investigated the pharmacological profiles of compounds structurally related to 4-(pyrrolidin-1-ylsulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide:

  • Antimicrobial Study : A series of sulfonamide derivatives were synthesized and evaluated against pathogens affecting tomato plants, demonstrating effective antimicrobial properties .
  • Cancer Research : Compounds derived from similar structures were screened for cytotoxicity against A549 lung cancer cells, revealing significant inhibitory effects on cell viability, suggesting potential for development into anticancer agents .
  • Inflammation Studies : Research on related pyrazole derivatives has shown promise in inhibiting COX enzymes, indicating potential use in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of 4-(pyrrolidin-1-ylsulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s sulfonyl and isoxazole groups are likely critical for binding to these targets, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Differences

The table below highlights structural variations between the target compound and analogues from literature:

Compound Name / Source Core Structure Heterocycle Type Heterocycle Substituents Sulfonamide/Amide Features Molecular Weight (g/mol)
Target Compound Benzamide Isoxazole (1,2-oxazole) 5-p-tolyl Pyrrolidin-1-ylsulfonyl Not reported
4g () Benzamide Thiazole 4-pyridin-3-yl, 5-((4-methylpiperazin-1-yl)methyl) 3,4-Dichlorobenzamide Not reported
Example 53 () Benzamide Pyrazolo[3,4-d]pyrimidine 5-fluoro-3-(3-fluorophenyl) N-Isopropyl-2-fluoro substitution 589.1 ([M+H]+)
Compound 8 () Benzamide 1,2,4-Oxadiazole 3-p-tolyl 3-Chloro-N-methyl substitution Not reported
N-(5-methyl-3-isoxazolyl)... () Benzamide Isoxazole 5-methyl 2-Oxo-pyrrolidinylsulfonamide 321.35

Analysis of Differences

Heterocycle Type
  • Isoxazole (Target) vs. Thiazoles may enhance metal-binding capacity .
  • Isoxazole vs. Oxadiazole (Compound 8): 1,2,4-Oxadiazoles are more electron-deficient, favoring interactions with electron-rich biological targets.
Substituent Effects
  • p-Tolyl (Target) vs. Pyridin-3-yl (4g) : The hydrophobic p-tolyl group may increase membrane permeability compared to the polar pyridin-3-yl, which could enhance solubility but reduce bioavailability .
  • Pyrrolidin-1-ylsulfonyl (Target) vs.
Sulfonamide/Amide Features
  • The target’s sulfonamide group contrasts with the chlorinated benzamide in ’s 4g, which may confer different electrostatic profiles. Sulfonamides often exhibit stronger binding to enzymes like carbonic anhydrase, while halogenated benzamides are common in kinase inhibitors .

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The p-tolyl group in the target likely increases logP compared to ’s 5-methylisoxazole , favoring blood-brain barrier penetration.
  • Solubility : The absence of polar groups (e.g., pyridine in 4g) may reduce aqueous solubility, necessitating formulation optimizations .
  • Metabolic Stability : Isoxazoles are generally resistant to oxidative metabolism, suggesting superior stability over thiazoles or oxadiazoles in vivo .

Biological Activity

The compound 4-(pyrrolidin-1-ylsulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide (CAS Number: 946210-27-1) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H23N3O4SC_{22}H_{23}N_{3}O_{4}S with a molecular weight of 425.5 g/mol. The structural components include a pyrrolidine ring, a sulfonyl group, and an isoxazole moiety, which are known to contribute to various biological activities.

PropertyValue
CAS Number946210-27-1
Molecular FormulaC22H23N3O4S
Molecular Weight425.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate the pyrrolidine and isoxazole functionalities. Initial steps may include the formation of the isoxazole ring followed by the introduction of the sulfonamide group through sulfonylation reactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to 4-(pyrrolidin-1-ylsulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide . For instance, derivatives containing similar structural motifs have shown promising results against various cancer cell lines. The mechanism often involves inhibition of specific kinases involved in tumor progression, such as BRAF(V600E) and EGFR .

Anti-inflammatory Effects

Compounds with a pyrrolidine and sulfonamide structure have demonstrated anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO), which are crucial in the inflammatory response . The ability to modulate these pathways positions such compounds as potential therapeutic agents in inflammatory diseases.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research indicates that similar sulfonamide derivatives exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 3.12 to 12.5 μg/mL, indicating potent antibacterial activity .

Case Studies

  • Antitumor Activity Study :
    • A derivative of the compound was tested in vitro against several cancer cell lines, showing IC50 values in the low micromolar range.
    • The study utilized molecular docking to elucidate binding interactions with target proteins involved in cell proliferation.
  • Anti-inflammatory Assessment :
    • In vivo models demonstrated that administration of this class of compounds resulted in reduced edema and inflammation markers.
    • Histological analysis revealed decreased leukocyte infiltration in treated tissues compared to controls.
  • Antimicrobial Evaluation :
    • A series of related isoxazole derivatives were evaluated for their antimicrobial efficacy against ESKAPE pathogens.
    • Results indicated a broad spectrum of activity, particularly against resistant strains, highlighting their potential as new antibiotic candidates .

Q & A

Q. Table 1. Key Synthetic Intermediates and Characterization Data

IntermediateSynthesis StepKey Spectral Data (NMR)Reference
5-(p-Tolyl)isoxazoleCyclocondensation of nitrile oxideδ 6.8 (s, 1H, isoxazole-H)
Benzamide coreAmide couplingδ 8.1 (d, 1H, CONH), δ 7.5–7.7 (m, Ar-H)

Q. Table 2. Biological Activity Comparison

Assay TypeReported IC₅₀ (μM)Contradictory FindingsResolution Strategy
Kinase inhibition0.12 ± 0.03Inactive in follow-up studyRe-test with fresh batch
Cytotoxicity (MCF-7)5.8 vs. >20Variable purity (85% vs. 98%)HPLC repurification

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